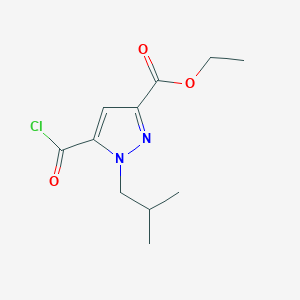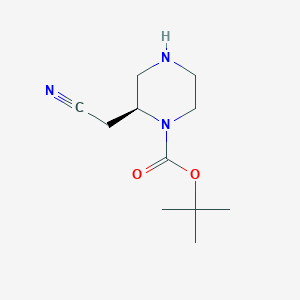
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H19N3O2 . It appears as a white solid .
Synthesis Analysis
While specific synthesis methods for “tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate” are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This method is efficient, versatile, and sustainable compared to batch processes .Molecular Structure Analysis
The molecular structure of “tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate” can be represented by the SMILES notation: CC©©OC(=O)N1CCNC@@HC1 .Chemical Reactions Analysis
The tert-butyl group in this compound may exhibit unique reactivity patterns due to its crowded nature . It can be used in various chemical transformations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.29 . It is a white solid and should be stored at 0-8 °C .Scientific Research Applications
Organic Chemistry Transformations
The tert-butyl group in this compound has a unique reactivity pattern that is useful in various chemical transformations . This crowded tert-butyl group can elicit characteristic applications, making it a valuable component in organic chemistry .
Biosynthetic Pathways
The tert-butyl group’s unique reactivity pattern also has implications in biosynthetic pathways . It can be used in the synthesis of complex organic molecules in biological systems .
Biodegradation Pathways
In addition to its role in biosynthesis, the tert-butyl group is also involved in biodegradation pathways . This means it can be used in the breakdown of complex organic molecules in biological systems .
Biocatalytic Processes
The tert-butyl group’s unique reactivity pattern can be harnessed for biocatalytic processes . This involves using biological systems or their components for chemical reactions .
Synthetic Organic Chemistry
Tertiary butyl esters, such as the one in this compound, find large applications in synthetic organic chemistry . They can be introduced into a variety of organic compounds, expanding the range of possible chemical reactions .
Flow Microreactor Systems
The tert-butoxycarbonyl group in this compound can be directly introduced into various organic compounds using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
Safety and Hazards
Mechanism of Action
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations .
Mode of Action
The tert-butyl group, a simple hydrocarbon moiety, is known for its unique reactivity pattern . It is used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
properties
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCKQOWWVNXTC-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



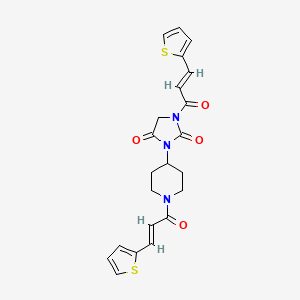
![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2824723.png)
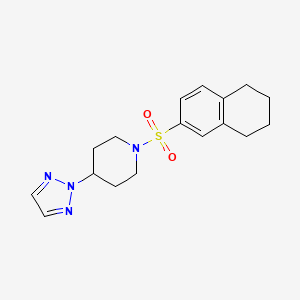
![1-Fluorosulfonyloxy-3-[2-hydroxyethyl(methyl)carbamoyl]benzene](/img/structure/B2824726.png)
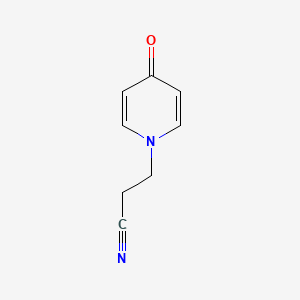
methanone](/img/structure/B2824729.png)
![3-[[1-(Cyclopropanecarbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2824730.png)
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2824731.png)

